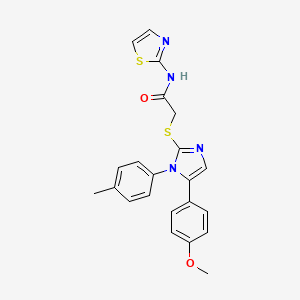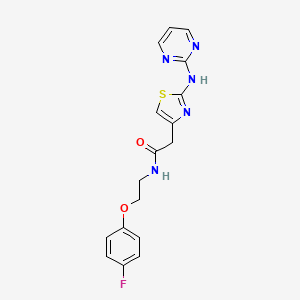![molecular formula C11H8BrNO2S B2799433 (5E)-5-[(4-bromophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione CAS No. 342379-45-7](/img/structure/B2799433.png)
(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione” is a complex organic compound. It contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen. The compound also has a bromophenyl group attached to it .
Molecular Structure Analysis
The molecule likely has a planar structure around the carbon-nitrogen double bond due to the characteristics of imine groups. The bromophenyl group is likely to be in a planar configuration due to the sp2 hybridization of the carbon atoms .Chemical Reactions Analysis
This compound, like other organic compounds, can undergo various chemical reactions, including substitution reactions, addition reactions, and elimination reactions. The presence of the bromine atom makes it a good leaving group, which can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of a bromine atom could increase the compound’s density and boiling point compared to compounds without halogens .Scientific Research Applications
Antiproliferative Activity Against Human Cancer Cell Lines
A series of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives, which are structurally related to the compound of interest, have been synthesized and evaluated for their antiproliferative activity against viable human skin fibroblast cell line and carcinoma cell lines including HeLa, HT-29, MCF-7, and HepG-2 cells. These studies concluded that the presence of a nitro group on the thiazolidinone moiety and the substitution at the fourth position of the aryl ring significantly contribute to the antiproliferative activity, with specific derivatives showing potent activity across all tested carcinoma cell lines (Chandrappa et al., 2008).
Antimicrobial Evaluation
Another research focused on thiazolidine-2,4-dione derivatives synthesized through the cyclization of thiourea and chloroacetic acid, which were further reacted to produce compounds with potential antibacterial and antifungal activities. The synthesized compounds showed significant activity against a range of bacterial and fungal species, indicating their potential as antimicrobial agents (Jat et al., 2006).
Corrosion Inhibition
Thiazolidinedione derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. Studies utilizing weight loss, electrochemical polarization, and electrochemical impedance spectroscopy (EIS) techniques found that these inhibitors effectively reduce corrosion rate with efficiency increasing at higher concentrations. The adsorption of these inhibitors on the mild steel surface was consistent with the Langmuir adsorption isotherm (Yadav et al., 2015).
Biological Activity
Research into the synthesis and structure of thiazolidin-4-ones and thiazolin-4-ones has revealed compounds with anticipated biological activity, providing a foundation for further exploration into their potential uses in drug development and other applications. The structurally diverse derivatives synthesized through these studies offer a wide range of biological activities, underscoring the versatility of thiazolidinedione derivatives (Kandeel, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMVFJNWTZCIOD-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)Br)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2799352.png)
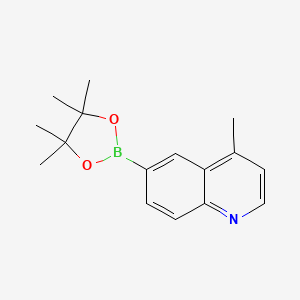
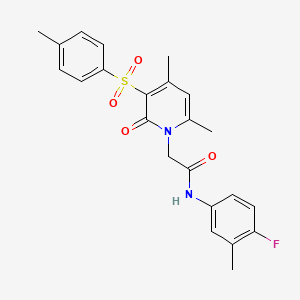

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2799358.png)
![2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2799360.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide](/img/structure/B2799362.png)

![N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2799366.png)
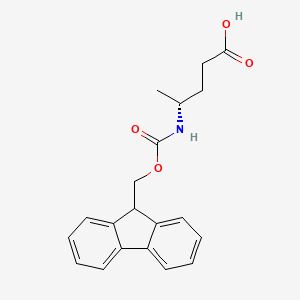
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2799369.png)
![4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2799370.png)
